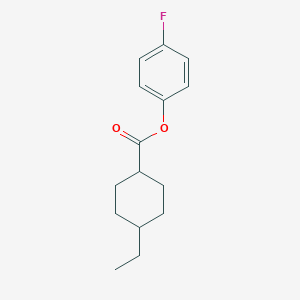
trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate
概要
説明
trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate: is a chemical compound with the molecular formula C15H19FO2 and a molecular weight of 250.31 g/mol . It is primarily used in research settings, particularly in the field of proteomics .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate typically involves the esterification of 4-ethylcyclohexanecarboxylic acid with 4-fluorophenol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods:
化学反応の分析
Types of Reactions: : trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions: : The reactions typically require specific conditions such as controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to proceed efficiently .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
科学的研究の応用
Chemistry: : In chemistry, trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate is used as a building block for synthesizing more complex molecules .
Biology: : Its applications in biology are less common but may include studies on molecular interactions and binding affinities .
Medicine: : There is limited information on its direct use in medicine, but it may serve as a precursor for developing pharmaceutical compounds .
Industry: : Industrial applications are minimal, primarily due to its specialized use in research .
作用機序
類似化合物との比較
Similar Compounds: : Similar compounds include other fluorophenyl esters and cyclohexanecarboxylates .
Uniqueness: : What sets trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate apart is its specific structural configuration, which may confer unique reactivity and binding properties .
List of Similar Compounds
- 4-Fluorophenyl 4-methylcyclohexanecarboxylate
- 4-Fluorophenyl 4-propylcyclohexanecarboxylate
- 4-Fluorophenyl 4-butylcyclohexanecarboxylate
生物活性
trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound includes:
- A fluorophenyl group, which can influence its lipophilicity and binding affinity.
- An ethyl group attached to the cyclohexane ring, affecting steric properties.
- A carboxylate moiety , which is crucial for its interaction with biological targets.
The molecular formula is with a molecular weight of approximately 270.34 g/mol.
The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes. Notably:
- It acts as a modulator of neurotransmitter receptors, particularly the GABA-A receptor , enhancing inhibitory neurotransmission, which may have implications for treating anxiety and epilepsy.
- The presence of the fluorine atom can enhance the compound's binding affinity to various biological targets by altering electronic properties.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
- Neuropharmacological Studies : In a study investigating the effects on GABA-A receptors, this compound demonstrated significant enhancement of GABAergic transmission, suggesting its potential use in treating anxiety disorders.
- Metabolic Interactions : Research indicated that this compound could inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction raises concerns regarding drug-drug interactions when co-administered with other pharmaceuticals.
- Antimicrobial Properties : Preliminary studies have shown that this compound exhibits antimicrobial activity against various bacterial strains, indicating potential applications in developing new antimicrobial agents.
特性
IUPAC Name |
(4-fluorophenyl) 4-ethylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FO2/c1-2-11-3-5-12(6-4-11)15(17)18-14-9-7-13(16)8-10-14/h7-12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCODTMZSONXRIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599274 | |
| Record name | 4-Fluorophenyl 4-ethylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100633-61-2 | |
| Record name | 4-Fluorophenyl 4-ethylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















